2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-
Overview
Description
2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- is a highly reactive organic compound belonging to the nitrile family. This compound is characterized by its unique chemical structure, which includes a propenenitrile group, a 4-methylphenylsulfonyl group, and two methylthio groups. Due to its distinctive properties, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- typically involves multiple steps, starting with the reaction of 2-propenenitrile with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then treated with methylthiolate to introduce the methylthio groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: : The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.
Reduction: : Reduction reactions can produce corresponding amines or alcohols.
Substitution: : Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound's reactivity allows it to participate in various biochemical processes, leading to the formation of new chemical entities and the modification of existing ones.
Comparison with Similar Compounds
2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
2-Propenenitrile, 2-[(3-methylphenyl)sulfonyl]-3,3-bis(methylthio)
2-Propenenitrile, 2-[(2-methylphenyl)sulfonyl]-3,3-bis(methylthio)
These compounds share the same core structure but differ in the position of the methyl group on the phenyl ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c1-9-4-6-10(7-5-9)18(14,15)11(8-13)12(16-2)17-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCXLNYKQGLUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(SC)SC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384806 | |
Record name | 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70186-54-8 | |
Record name | 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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